molecular formula C20H17NO6 B2694946 2-(4-Nitrophenoxy)ethyl 2-(naphthalen-1-yloxy)acetate CAS No. 397281-25-3

2-(4-Nitrophenoxy)ethyl 2-(naphthalen-1-yloxy)acetate

Cat. No. B2694946
M. Wt: 367.357
InChI Key: RHPTXEAEZNYGML-UHFFFAOYSA-N
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Description

“Ethyl 2-(naphthalen-1-yloxy)acetate” is a chemical compound with the molecular formula C14H14O3 . It has a molecular weight of 230.26 .


Synthesis Analysis

The synthesis of a similar compound, “ethyl 2-(naphthalen-1-yloxy)acetate”, has been reported. It was prepared from the corresponding p-nitrophenol and ethyl 2-bromoacetate using anhydrous potassium carbonate under mild conditions .


Molecular Structure Analysis

The molecular structure of “ethyl 2-(naphthalen-1-yloxy)acetate” is represented by the linear formula C14H14O3 .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(4-Nitrophenoxy)ethyl 2-(naphthalen-1-yloxy)acetate” are not available, a series of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives were synthesized as new TRPM4 inhibitors .


Physical And Chemical Properties Analysis

The physical and chemical properties of “ethyl 2-(naphthalen-1-yloxy)acetate” include a molecular weight of 230.26 . The compound is a solid .

Scientific Research Applications

Synthesis and Characterization of Organic Compounds

2-(4-Nitrophenoxy)ethyl 2-(naphthalen-1-yloxy)acetate serves as a precursor or intermediate in the synthesis of complex organic compounds. For instance, the synthesis and photophysical characterization of organotin compounds derived from Schiff bases, aimed at applications in organic light emitting diodes (OLEDs), demonstrate the versatility of naphthalene derivatives in material science. These compounds show potential due to their electroluminescence properties, albeit with challenges in achieving high luminance (García-López et al., 2014).

Photophysical Studies

The interaction of naphthalene derivatives with biomolecules like Bovine Serum Albumin (BSA) has been explored through fluorescence spectral studies. Such research provides insights into the binding behaviors and photophysical properties of these compounds, which could inform their use in biological imaging and sensing applications (Ghosh et al., 2016).

Potential in Drug Discovery

Although excluding drug use and dosage information, it's pertinent to mention the broader chemical family's relevance in drug discovery efforts. The synthesis of novel compounds for pharmacological evaluation often involves naphthalene derivatives as key intermediates. For instance, the development of thiazolidinone derivatives demonstrating significant anti-Parkinson's activity highlights the therapeutic potential of compounds structurally related to 2-(4-Nitrophenoxy)ethyl 2-(naphthalen-1-yloxy)acetate (Gomathy et al., 2012).

Applications in Material Science

The structural and photophysical properties of naphthalene-based compounds are leveraged in material science, particularly in the development of fluorescent probes and sensors. These applications are driven by the compounds' selective interaction with specific ions or molecules, which could be utilized in environmental monitoring and bioimaging (Singh et al., 2020).

Safety And Hazards

The safety information for “ethyl 2-(naphthalen-1-yloxy)acetate” includes hazard statements H302, H312, H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Future Directions

As for future directions, the development of new inhibitors targeting TRPM4, such as 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives, could be a potential area of research .

properties

IUPAC Name

2-(4-nitrophenoxy)ethyl 2-naphthalen-1-yloxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6/c22-20(14-27-19-7-3-5-15-4-1-2-6-18(15)19)26-13-12-25-17-10-8-16(9-11-17)21(23)24/h1-11H,12-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPTXEAEZNYGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)OCCOC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitrophenoxy)ethyl 2-(naphthalen-1-yloxy)acetate

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